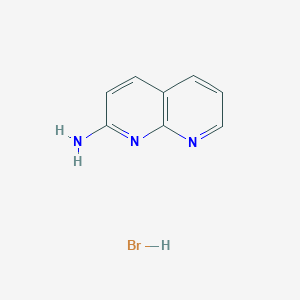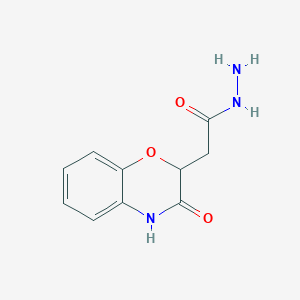
1,8-Naphthyridin-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridin-2-amine hydrobromide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. The compound consists of a naphthyridine core, which is a fused ring system containing nitrogen atoms, and an amine group at the 2-position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Scientific Research Applications
1,8-Naphthyridin-2-amine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.
Future Directions
1,8-Naphthyridin-2-amine;hydrobromide and its derivatives have shown potential in treating neurodegenerative and immunomodulatory disorders, along with anti-HIV, antidepressant, and antioxidant properties . This has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration .
Mechanism of Action
Target of Action
1,8-Naphthyridin-2-amine;hydrobromide is a member of the 1,8-naphthyridines class of heterocyclic compounds . These compounds have emerged as an important class due to their diverse biological activities and photochemical properties . They have been found to have antimicrobial and anticancer activities .
Mode of Action
It has been found that these compounds can interact with metal ions, such as cu+ and cu2+, causing the quenching of their fluorescence emission due to the formation of complexes between the naphthyridine and the metal .
Biochemical Pathways
It has been found that these compounds can interact with metal ions, which may affect various biochemical pathways .
Result of Action
It has been found that these compounds have antimicrobial and anticancer activities . Notably, some compounds were identified as potent anticancer molecules and were comparable to Cisplatin .
Action Environment
The action, efficacy, and stability of 1,8-Naphthyridin-2-amine;hydrobromide can be influenced by various environmental factors. For example, the presence of metal ions can affect the compound’s fluorescence emission
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Naphthyridin-2-amine can be synthesized through several methods, including multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method involves the reaction of 2,6-diaminopyridine with 1,1,3,3-tetramethoxypropane in the presence of an acid catalyst at temperatures ranging from 25-75°C . Another approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods: Industrial production of 1,8-naphthyridin-2-amine hydrobromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,8-Naphthyridin-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Naphthyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted naphthyridines with various functional groups.
Comparison with Similar Compounds
1,8-Naphthyridin-2-amine hydrobromide can be compared with other similar compounds, such as:
Quinolines: Both have a fused ring system with nitrogen atoms, but quinolines have a single nitrogen atom in the ring.
Isoquinolines: Similar to quinolines but with a different nitrogen atom position.
Pyridines: Contain a single nitrogen atom in a six-membered ring, lacking the fused ring system of naphthyridines.
Uniqueness: this compound is unique due to its dual nitrogen atoms in the fused ring system, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with various biological targets and participate in diverse chemical reactions.
Properties
IUPAC Name |
1,8-naphthyridin-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.BrH/c9-7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H2,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCCJNIJKLKASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2989509.png)

![phenyl N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2989511.png)


![4-(dimethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2989515.png)


![4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2989518.png)


![3-(2,4-Dimethoxyphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2989527.png)
